
3-Tert-butylpyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butylpyrrolidin-3-ol is a chemical compound with the molecular formula C8H17NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound has garnered attention due to its unique physical, chemical, and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One effective preparation method for 3-Tert-butylpyrrolidin-3-ol involves the hydroxylation of 1-benzoylpyrrolidine using Aspergillus sp. This process yields (S)-1-benzoyl-3-pyrrolidinol, which can be further converted to 3-pyrrolidinol and its derivatives through chemical reactions . Another classical method for the preparation of five-membered heterocycles like pyrrolidine is the 1,3-dipolar cycloaddition between a 1,3-dipole (such as a nitrone, azide, or azomethine ylide) and a dipolarophile (typically an olefin) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of microbial hydroxylation and stereoselective enzymatic esterification suggests potential scalability for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butylpyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions can vary depending on the desired outcome.
Common Reagents and Conditions
Common reagents for the hydroxylation of pyrrolidine derivatives include microbial strains like Aspergillus sp. and commercial lipases for stereoselective esterification . Other reagents may include oxidizing agents for oxidation reactions and reducing agents for reduction reactions.
Major Products Formed
The major products formed from these reactions include optically-active 3-pyrrolidinol and its derivatives, which are valuable chiral building blocks for pharmaceuticals .
Aplicaciones Científicas De Investigación
3-Tert-butylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of various bioactive molecules.
Biology: The compound’s unique properties make it useful in studying enzyme-catalyzed reactions and microbial transformations.
Medicine: Its derivatives are used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Industry: The compound’s potential for industrial-scale production makes it valuable for large-scale synthesis of chiral intermediates.
Mecanismo De Acción
The mechanism of action of 3-Tert-butylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown that pyrrolidine derivatives can interact with proteins like Akt, influencing various biological processes . The exact mechanism may vary depending on the specific derivative and its target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Tert-butylpyrrolidin-3-ol include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .
Uniqueness
This compound is unique due to its tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
3-tert-butylpyrrolidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-7(2,3)8(10)4-5-9-6-8/h9-10H,4-6H2,1-3H3 |
Clave InChI |
NWJWKBSTUFVBQB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1(CCNC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


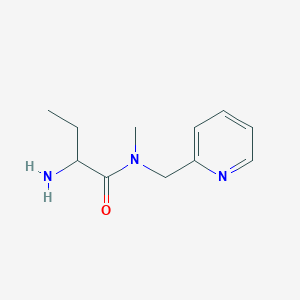
![5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13319965.png)
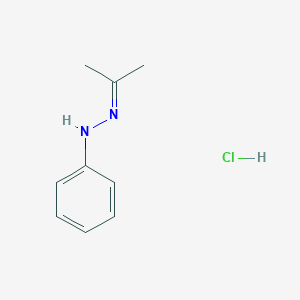
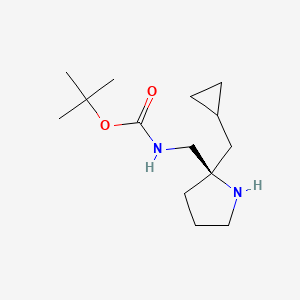
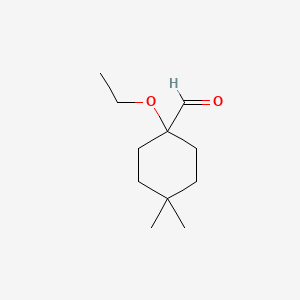

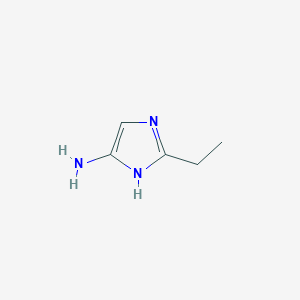

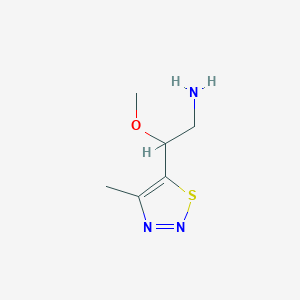
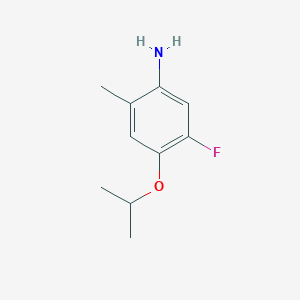
![6,6-Dimethyl-5-oxa-7-azaspiro[2.5]octane](/img/structure/B13320031.png)
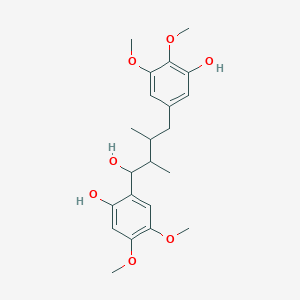
![N-[1-(pyridin-2-yl)ethyl]cyclobutanamine](/img/structure/B13320044.png)

